Taurinamide succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

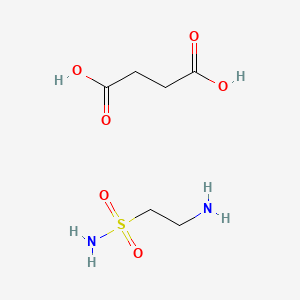

Taurinamide succinate is a useful research compound. Its molecular formula is C6H14N2O6S and its molecular weight is 242.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Taurinamide Succinate

This compound is synthesized through a catalytic hydrogenation process involving Cbz-taurinamide and succinic acid. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under controlled conditions to yield this compound in high purity and yield. The synthetic pathway can be summarized as follows:

- Starting Material : Cbz-taurinamide

- Catalyst : Pd/C or Pearlman's catalyst (Pd(OH)₂)

- Reagents : Succinic acid

- Conditions : Hydrogenation at 45-50 psi followed by distillation under vacuum.

The reaction generally produces this compound as a white solid with yields around 90% .

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Similar to its parent compound taurolidine, this compound shows potential antibacterial effects. It interacts with bacterial cell walls, inhibiting microbial adhesion and growth .

- Anti-inflammatory Effects : Research indicates that taurine derivatives may modulate inflammatory pathways, providing a basis for exploring this compound in treating inflammatory diseases .

- Metabolic Benefits : Studies suggest that compounds related to taurine can improve metabolic parameters, such as glucose tolerance and insulin sensitivity, particularly in models of high-fat diet-induced obesity . This opens avenues for its application in metabolic disorders.

Therapeutic Potential

The therapeutic applications of this compound are diverse:

- Cancer Treatment : Due to its structural similarities with taurolidine, it is being investigated for its potential to induce apoptosis in tumor cells. The compound may enhance the efficacy of existing cancer therapies by targeting tumor-related signaling pathways .

- Infection Control : Its antimicrobial properties position this compound as a candidate for developing new antiseptic formulations, particularly in surgical settings where infection control is critical .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Análisis De Reacciones Químicas

Conversion to Taurolidine

Taurinamide succinate reacts with formaldehyde under basic conditions to form Taurolidine:

Reaction Conditions :

-

Reagents : Formaldehyde (0.5 equivalents), water.

-

Mechanism :

Taurinamide Succinate+HCHO→Taurolidine+Succinic Acid

Key Observations :

Purification Processes

This compound-derived Taurolidine is purified via solvent-antisolvent crystallization:

Method :

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) .

-

Steps :

-

Dissolve Taurolidine in DMSO (1:4 w/v).

-

Add toluene (1:10 w/v) to precipitate pure product.

-

| Parameter | Value | Source |

|---|---|---|

| Purity Post-Purification | >99.5% | |

| Recovery Yield | 70% |

Comparative Analysis of Taurinamide Salts

Organic acid salts of Taurinamide (e.g., succinate) outperform inorganic salts in Taurolidine synthesis:

| Property | Succinate Salt | Hydrochloride Salt |

|---|---|---|

| Chloride Content | <0.1% | >2% |

| Final Product Purity | 98–99.5% | 85–90% |

| Yield Loss During Purification | 5–10% | 25–30% |

Rationale :

-

Succinate’s low chloride content prevents contamination and decomposition .

-

Hydrochloride salts introduce residual Cl⁻, complicating purification .

Stability and Decomposition Considerations

Propiedades

Fórmula molecular |

C6H14N2O6S |

|---|---|

Peso molecular |

242.25 g/mol |

Nombre IUPAC |

2-aminoethanesulfonamide;butanedioic acid |

InChI |

InChI=1S/C4H6O4.C2H8N2O2S/c5-3(6)1-2-4(7)8;3-1-2-7(4,5)6/h1-2H2,(H,5,6)(H,7,8);1-3H2,(H2,4,5,6) |

Clave InChI |

RSGVYPCRVAZWJO-UHFFFAOYSA-N |

SMILES canónico |

C(CC(=O)O)C(=O)O.C(CS(=O)(=O)N)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.